molecular formula C8H10O2 B093181 1,3-Dimethoxybenzene CAS No. 151-10-0

1,3-Dimethoxybenzene

Cat. No.: B093181
CAS No.: 151-10-0
M. Wt: 138.16 g/mol
InChI Key: DPZNOMCNRMUKPS-UHFFFAOYSA-N
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Chemical Reactions Analysis

1,3-Dimethoxybenzene undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

1,3-Dimethoxybenzene can be compared with its isomers and other similar compounds:

    1,2-Dimethoxybenzene (Veratrole): This isomer has methoxy groups at the 1 and 2 positions.

    1,4-Dimethoxybenzene: This isomer has methoxy groups at the 1 and 4 positions.

    Methyl Isoeugenol: This compound has a similar structure but includes an additional allyl group.

This compound stands out due to its unique reactivity and versatility in organic synthesis, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

1,3-dimethoxybenzene
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InChI

InChI=1S/C8H10O2/c1-9-7-4-3-5-8(6-7)10-2/h3-6H,1-2H3
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Description Data deposited in or computed by PubChem

InChI Key

DPZNOMCNRMUKPS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H10O2
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DSSTOX Substance ID

DTXSID2047060
Record name 1,3-Dimethoxybenzene
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Molecular Weight

138.16 g/mol
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Physical Description

Colorless liquid; [Alfa Aesar MSDS], Liquid, Colourless liquid with a very powerful sweet-earthy, intensely, nut-like aroma
Record name 1,3-Dimethoxybenzene
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Record name m-Dimethoxybenzene
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Boiling Point

85.00 to 87.00 °C. @ 7.00 mm Hg
Record name 1,3-Dimethoxybenzene
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Solubility

Slightly soluble in water, soluble (in ethanol)
Record name m-Dimethoxybenzene
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Density

1.053-1.057
Record name m-Dimethoxybenzene
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Vapor Pressure

0.52 [mmHg]
Record name 1,3-Dimethoxybenzene
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CAS No.

151-10-0
Record name 1,3-Dimethoxybenzene
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Record name Benzene, 1,3-dimethoxy-
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Record name 1,3-DIMETHOXYBENZENE
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Melting Point

-52 °C
Record name 1,3-Dimethoxybenzene
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Synthesis routes and methods I

Procedure details

To a room temperature solution of 0.24 moles DMR in 55 ml hexane is added dropwise over a 45 minute period a solution of 0.2 mole of the complex solution of Example 1. After stirring 18 hours, the resulting yellow to orange colored mixture of DMPL is slowly drained into a slurry of 80 ml hexane, 70 ml toluene, and approximately 600 g dry ice (large excess of CO2). The carbonylation is continued at approximately -50° C. or 12 hours, then gradually allowed to warm to room temperature. The tan colored mixture of lithium 2,6-dimethoxybenzoate is slowly quenched by pouring into 400 ml of tap water. The resulting mixture is stirred with a magnetic stirrer for 30 minutes. The pale yellow aqueous layer is separated and decolorized with 1 g activated charcoal. The nearly colorless solution is acidified (Ph~1) with 6 N HCl to cause precipitation of DMBA. The crystalline product is filtered and dried. Then the melting point is determined followed by calculation of percent yield based on moles of the complex of Example 1 used. Analysis of the yield of 2,6-dimethoxyphenyllithium resulting from the metalation step is determined by proton NMR. Using this method, a sample of the mixture resulting from the reaction of complex metalating agent and 1,3-dimethoxybenzene is quenched with deuterium oxide. The proton NMR spectrum reveals greater than 95%±5% deuterium incorporation.
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
complex
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
complex
Quantity
0.2 mol
Type
reactant
Reaction Step Six
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
55 mL
Type
solvent
Reaction Step Six
Quantity
80 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods II

Procedure details

86.3 mg (0.50 mmol) of 1-chloro-3,5-dimethoxybenzene (36), 45 μL (2.5 mmol) of distilled water and stainless steel balls (50 pieces) were placed in the vessel of the planetary ball mill, which was then closed, and agitated by operating the planetary ball mill for 30 minutes at 1,100 rpm. After the lapse of 30 minutes, 10 mL of ethyl acetate was added to the vessel of the ball mill to provide a solution containing the reaction mixture, which was then filtered with celite. The operation was repeated 5 times to provide a filtrate, which was then concentrated, thereby providing 36.6 mg (0.265 mmol) of 1,3-dimethoxybenzene (37). The yield was 53%. The reaction is expressed by the following scheme.
Quantity
86.3 mg
Type
reactant
Reaction Step One
Name
Quantity
45 μL
Type
reactant
Reaction Step Two
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
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Reaction Step Four

Synthesis routes and methods III

Procedure details

An aqueous phase consisting of resorcinol (2.20 g, 20 millimoles, Lancaster, 99%), tetrabutyl-ammonium bromide (1.30 g, 50% w/w solution in water, 2 millimoles, Sachem 821 East Woodward, Austin, Tex. 78704), sodium hydroxide (5.01 g, 50% w/w solution in water, 60 millimoles, Aldrich), and water (248.83 g) was treated with a mixture of dimethyl sulfate (12.63 g, 100 millimoles, Aldrich, 99+%) and 3-methylanisole (GC standard, 0.750 g, 6 millimoles, Aldrich, 99%). The excess molar concentration of sodium hydroxide was 0.5. The organic phase:aqueous phase weight ratio was 1:18. The two phase system was stirred mechanically (600 rpm, a calibrated photo-tachometer) at room temperature (25° C.). Aliquots were taken after 0, 1, 3, 5, 8, 12, and 18 minutes after the addition of the alkylating agent. When aliquots were taken the pH of the reaction mixture was checked to determine if the hydrolysis of dimethyl sulfate caused the system to become acidic. After 5 minutes of the reaction, the pH became acidic and the reaction mixture was treated with an additional amount of sodium hydroxide solution (3.50 g, 50 w/w solution in water). Aliquots were briefly centrifuged, the phases were separated and the organic phase was injected into the GC column. The yield of 1,3-dimethoxybenzene based on the limiting reactant (resorcinol) was 47% after 12 minutes of reaction.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
5.01 g
Type
reactant
Reaction Step Two
Quantity
12.63 g
Type
reactant
Reaction Step Three
Quantity
0.75 g
Type
reactant
Reaction Step Three
Quantity
3.5 g
Type
reactant
Reaction Step Four
Quantity
1.3 g
Type
catalyst
Reaction Step Five
Name
Quantity
248.83 g
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Dimethoxybenzene
Reactant of Route 2
1,3-Dimethoxybenzene
Reactant of Route 3
1,3-Dimethoxybenzene
Reactant of Route 4
1,3-Dimethoxybenzene
Reactant of Route 5
1,3-Dimethoxybenzene
Reactant of Route 6
1,3-Dimethoxybenzene
Customer
Q & A

Q1: What is the molecular formula, weight, and key spectroscopic data for 1,3-dimethoxybenzene?

A1: this compound (also known as resorcinol dimethyl ether) has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol. Key spectroscopic data includes:

  • 1H NMR (CDCl3): δ 3.79 (s, 6H, 2 x OCH3), 6.47-6.53 (m, 3H, ArH), 7.16 (t, J = 8.1 Hz, 1H, ArH). []
  • Boiling Point: 95 °C (18 Torr) []

Q2: Is this compound compatible with strong acids like sulfuric acid?

A2: While this compound can undergo sulfonation with sulfur trioxide, the reaction outcome is influenced by factors like SO3 equivalents and reaction conditions. [] For instance, using excess SO3 leads to the formation of phenyl hydrogen sulfates, impacting the final sulfonic acid distribution.

Q3: Does the presence of copper affect the stability or reactivity of this compound during transfer hydrogenation reactions?

A3: Yes, in transfer hydrogenation reactions using 2-propanol as a hydrogen donor, the addition of copper to Ni-based catalysts impacts the reaction pathway of this compound. While the copper-free catalyst leads to the formation of methoxycyclohexane and cyclohexanol, the presence of copper increases the specific catalytic activity and favors the saturation of the aromatic ring. []

Q4: Can this compound participate in Friedel-Crafts reactions?

A4: Yes, this compound readily undergoes Friedel-Crafts acylation. For example, it reacts with p-methoxyphenylacetic acid in the presence of aluminum chloride to yield a key intermediate in the synthesis of daidzein. []

Q5: Does this compound act as a catalyst or a reagent in organic reactions?

A5: this compound typically participates as a reagent in various organic reactions. For instance, it acts as a reactant in the synthesis of dibromobenzobarrelene derivatives via [4+2] cycloaddition with in situ generated 3,5-dibromo-1,2-didehydrobenzene. []

Q6: Have computational methods been used to study this compound?

A6: Yes, density functional theory (DFT) calculations have been employed to investigate the conformational landscape of this compound, explaining the absence of one rotamer's electronic origin in the S1 state due to its distorted non-planar geometry. []

Q7: Have there been studies investigating the interaction of dichlorocarbene with this compound using computational methods?

A7: Yes, computational studies based on DFT have been employed to analyze the formation of pi- and O-ylidic complexes between dichlorocarbene (generated via laser flash photolysis of dichlorodiazirine) and this compound. These studies provided insights into the structures, energetics, and absorption spectra of the transient species. []

Q8: How does the substitution at the 2-position of this compound impact its photochemical reactivity?

A8: The introduction of a trimethylsilyl group at the 2-position of this compound leads to regioselective protonation at this position upon irradiation in 1,1,1,3,3,3-hexafluoroisopropyl alcohol (HFIP). This results in the formation of a 1-trimethylsilyl-2,6-dimethoxybenzenium ion, observable as a transient species. This highlights the impact of substituents on the photochemical behavior of this compound derivatives. []

Q9: What are some applications of this compound?

A9: this compound finds applications in various fields, including:

  • Hair Dye Coupler: It acts as a coupler in hair dye compositions, reacting with oxidation dye precursors to produce desired hair colors. [, , ]
  • Organic Synthesis: It serves as a starting material for synthesizing various compounds, including pharmaceuticals, dyes, and polymers. [, , , ]
  • Flavor and Fragrance Industry: It is a component in mixtures that impart a wintergreen odor and flavor. [, ]

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